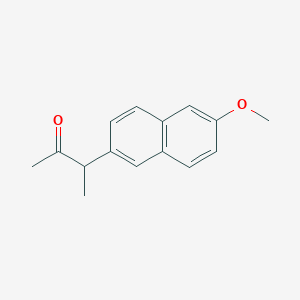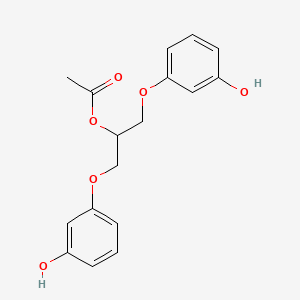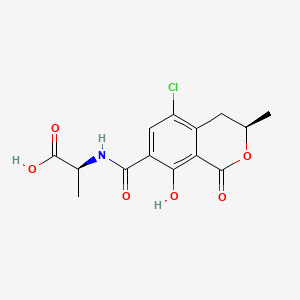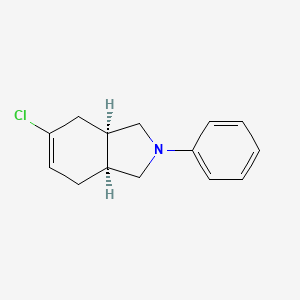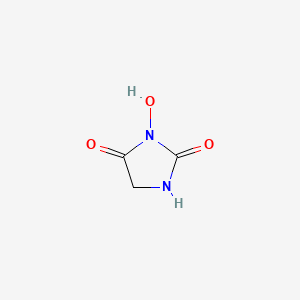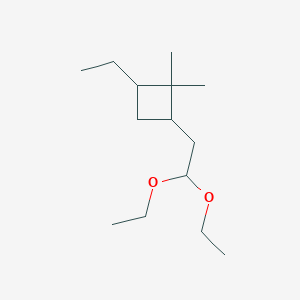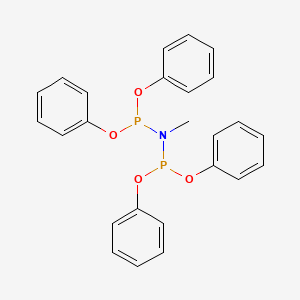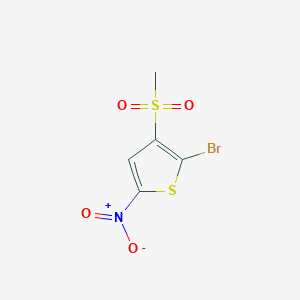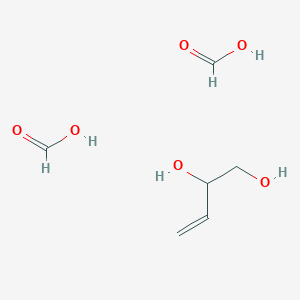
But-3-ene-1,2-diol;formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-ene-1,2-diol: is an organic compound with the molecular formula C4H8O2. It is a vicinal diol, meaning it has two hydroxyl groups (-OH) on adjacent carbon atoms. Formic acid is a simple carboxylic acid with the formula HCOOH. When combined, these compounds can participate in various chemical reactions and have diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Alkenes: One common method to prepare but-3-ene-1,2-diol is through the oxidation of alkenes.
Hydrolysis of Epoxides: Another method involves the hydrolysis of but-3-ene oxide (an epoxide) using acidic or basic conditions to produce but-3-ene-1,2-diol.
Industrial Production Methods: Industrial production of but-3-ene-1,2-diol often involves continuous flow processes that optimize reaction conditions for high yield and selectivity. For example, the deoxydehydration of erythritol can produce but-3-ene-1,2-diol in high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: But-3-ene-1,2-diol can undergo oxidation reactions to form various products.
Reduction: Reduction reactions can convert but-3-ene-1,2-diol to other alcohols or hydrocarbons.
Substitution: The hydroxyl groups in but-3-ene-1,2-diol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4), potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).
Substitution: Various acids, bases, or other nucleophiles.
Major Products:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Ethers, esters, halides.
Scientific Research Applications
Chemistry: But-3-ene-1,2-diol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions . Biology: It serves as a substrate or inhibitor in enzymatic studies. For example, it has been studied as an inhibitor for coenzyme B12-dependent glycerol dehydratase . Medicine: Research is ongoing to explore its potential therapeutic applications. Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of but-3-ene-1,2-diol in various reactions involves its hydroxyl groups and the double bond. For example, in oxidation reactions, the hydroxyl groups can be cleaved to form carbonyl compounds. The double bond can participate in addition reactions, forming new bonds with electrophiles or nucleophiles .
Comparison with Similar Compounds
Ethane-1,2-diol (ethylene glycol): A simple diol with two hydroxyl groups on adjacent carbon atoms.
Propane-1,2-diol (propylene glycol): Another vicinal diol with similar properties.
Uniqueness: But-3-ene-1,2-diol is unique due to its double bond, which allows it to participate in additional types of reactions compared to saturated diols like ethane-1,2-diol and propane-1,2-diol .
Properties
CAS No. |
57931-24-5 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
but-3-ene-1,2-diol;formic acid |
InChI |
InChI=1S/C4H8O2.2CH2O2/c1-2-4(6)3-5;2*2-1-3/h2,4-6H,1,3H2;2*1H,(H,2,3) |
InChI Key |
MRNUUUXMBDCNRK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CO)O.C(=O)O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
